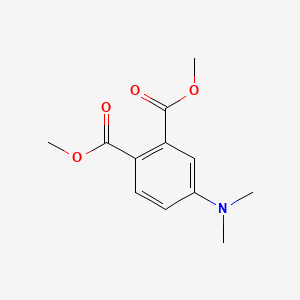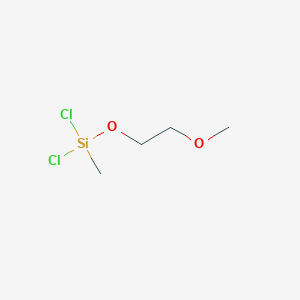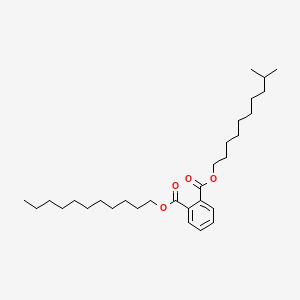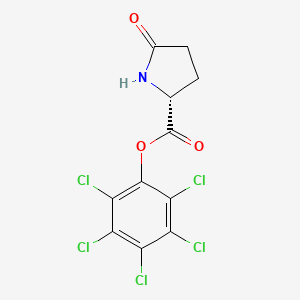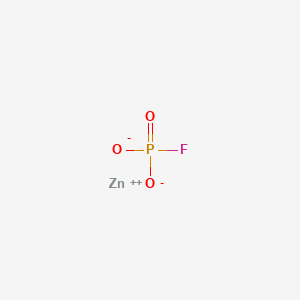
Zinc fluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc fluorophosphate is a chemical compound that combines zinc, fluorine, and phosphate ions. It is known for its unique structural properties and potential applications in various fields, including energy storage and catalysis. The compound’s ability to form stable frameworks makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc fluorophosphate can be synthesized using hydrothermal methods. This involves reacting zinc oxide with hydrofluoric acid and phosphoric acid under controlled temperature and pressure conditions. The reaction typically takes place at temperatures around 250°C, resulting in the formation of a crystalline this compound structure .
Industrial Production Methods: In industrial settings, this compound is produced through similar hydrothermal processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced reactors and continuous monitoring of reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Zinc fluorophosphate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as an oxidizing agent.
Reduction: The compound can also be reduced under specific conditions.
Substitution: this compound can undergo substitution reactions, where one or more of its ions are replaced by other ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions often involve reagents like sodium fluoride or ammonium phosphate.
Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield zinc oxide and phosphate derivatives, while substitution reactions can produce various fluorophosphate compounds .
Scientific Research Applications
Zinc fluorophosphate has a wide range of applications in scientific research:
Energy Storage: It is used as a cathode material in zinc-ion batteries due to its ability to intercalate zinc ions efficiently.
Catalysis: The compound’s unique structure makes it an effective catalyst in various chemical reactions.
Biological Applications: Research is ongoing to explore its potential in biological systems, including drug delivery and imaging.
Industrial Applications: this compound is used in the production of advanced materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism by which zinc fluorophosphate exerts its effects involves its ability to interact with other ions and molecules. In energy storage applications, the compound’s structure allows for the reversible intercalation of zinc ions, facilitating efficient charge and discharge cycles. The molecular targets and pathways involved include the zinc ion transport channels and the phosphate framework, which provide stability and conductivity .
Comparison with Similar Compounds
Iron-based fluorophosphate (Na2FePO4F): Used as a cathode material in zinc-ion batteries.
Vanadium fluorophosphate (Na3V2O2(PO4)2F): Known for its high energy density and stability.
Zinc-aluminium-nitrate layered double hydroxide: Used in various industrial applications due to its high anionic exchange capacity.
Uniqueness of Zinc Fluorophosphate: this compound stands out due to its unique combination of zinc, fluorine, and phosphate ions, which provide a stable and efficient framework for various applications. Its ability to intercalate zinc ions efficiently makes it particularly valuable in energy storage technologies .
Properties
CAS No. |
68705-59-9 |
|---|---|
Molecular Formula |
FO3PZn |
Molecular Weight |
163.4 g/mol |
IUPAC Name |
zinc;fluoro-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/FH2O3P.Zn/c1-5(2,3)4;/h(H2,2,3,4);/q;+2/p-2 |
InChI Key |
SSFRJJARVXKYME-UHFFFAOYSA-L |
Canonical SMILES |
[O-]P(=O)([O-])F.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


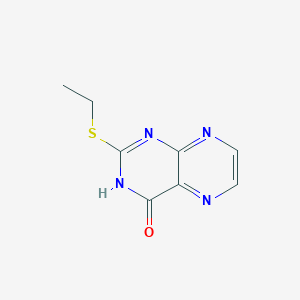
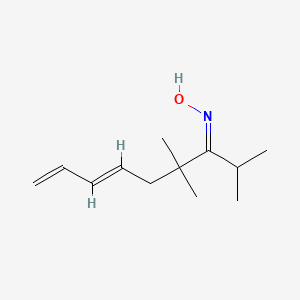
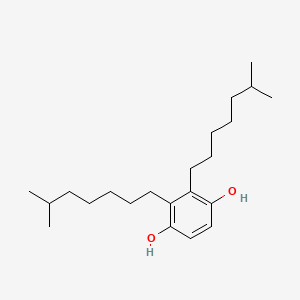
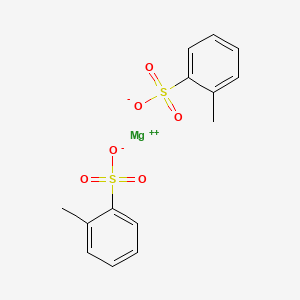
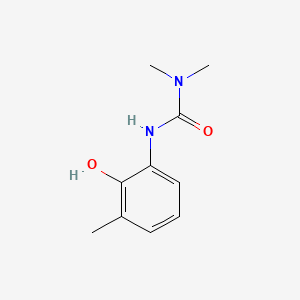
![ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate](/img/structure/B12659335.png)



